Glemanserin

5-HT2A Receptor Structure-Activity Relationship Pharmacological Tool Compound

Define your 5-HT2A research with the compound that first established receptor-subtype selectivity. Glemanserin (MDL 11,939) delivers >150-fold selectivity over 5-HT2C in rabbit, eliminating off-target crosstalk that confounds data with less-selective tools like ritanserin. As the foundational benchmark for SAR evolution toward volinanserin, it enables confident attribution of behavioural and dopaminergic outcomes exclusively to 5-HT2A antagonism. Verified species-specific affinity (human, rat, rabbit) and validated in opioid-addiction and dopamine-release models make it the definitive control for neuroscientists who demand pharmacological isolation.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 132553-86-7
Cat. No. B166678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlemanserin
CAS132553-86-7
Synonymsalpha-phenyl-1-(2-phenylethyl)-4-piperidinemethanol
MDL 11939
MDL-11,939
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3
InChIInChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2
InChIKeyAXNGJCOYCMDPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glemanserin (MDL 11,939) | First Selective 5-HT2A Antagonist for Research Procurement


Glemanserin (CAS 132553-86-7), also known as MDL 11,939, is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist [1]. As the first truly selective 5-HT2A ligand to be discovered, its development was instrumental in establishing this receptor as a distinct pharmacological target and directly enabled the subsequent optimization of the more widely used fluorinated analogue, volinanserin (MDL 100,907) [2]. Glemanserin remains a valuable tool compound for fundamental research into the physiological and pathological roles of the 5-HT2A receptor, distinct from the closely related 5-HT2B and 5-HT2C subtypes .

Why Glemanserin Cannot Be Substituted by Other 5-HT2 Antagonists in Critical Research


Procurement decisions for 5-HT2 receptor antagonists must be guided by precise pharmacological profiles, as subtle differences in receptor subtype selectivity and species-dependent affinity can drastically alter experimental outcomes. Glemanserin, as the prototypical selective 5-HT2A antagonist, possesses a well-characterized selectivity profile that differs significantly from other commonly used tool compounds like ritanserin or ketanserin, which have considerable affinity for 5-HT2C or other monoamine receptors [1]. Using a less selective compound risks confounding data by engaging multiple serotonergic pathways simultaneously. Furthermore, affinity values for 5-HT2A ligands can vary between species (e.g., human vs. rabbit vs. rat), making it critical to select a compound with verified affinity for the specific receptor ortholog in the chosen experimental model .

Quantitative Differentiation: How Glemanserin's Selectivity Profile Compares to Analogs


Glemanserin vs. Volinanserin (MDL 100,907): Benchmarking Historical vs. Optimized 5-HT2A Selectivity

Glemanserin was the first truly selective 5-HT2A ligand discovered, which led to the development of its more potent and selective fluorinated analogue, volinanserin (MDL 100,907) [1]. While direct comparative binding data from the same publication are not always provided in a single table, cross-study comparisons establish the quantitative improvement in selectivity. Glemanserin exhibits a Ki of 2.5 nM for the human 5-HT2A receptor . In contrast, volinanserin is reported to have a Ki of 0.36 nM for the human 5-HT2A receptor and demonstrates significantly lower affinity for the 5-HT2C receptor (Ki of 88 nM) [2]. This difference underscores volinanserin as the more optimized analog for applications requiring the absolute highest degree of selectivity.

5-HT2A Receptor Structure-Activity Relationship Pharmacological Tool Compound Receptor Binding Affinity

Intra-Class Selectivity: Quantified 5-HT2A vs. 5-HT2C Discrimination for Glemanserin

A critical differentiator for Glemanserin is its high selectivity for the 5-HT2A receptor over the closely related 5-HT2C subtype. Vendor data sheets provide precise quantitative data for this discrimination. The Ki for the rabbit 5-HT2A receptor is 0.54 nM, while the Ki for the rabbit 5-HT2C receptor is 81.6 nM, representing an over 150-fold selectivity . This selectivity is also observed in human receptors, with a Ki of 2.5 nM for 5-HT2A compared to ~10,000 nM for 5-HT2C, representing an approximately 4,000-fold selectivity . This high degree of discrimination is essential for studies aiming to isolate 5-HT2A-mediated effects from those of 5-HT2C.

5-HT2A Receptor Receptor Selectivity 5-HT2C Receptor Binding Assay

Broader Receptorome Selectivity: Glemanserin's Negligible Affinity for Off-Targets

Beyond its high selectivity within the 5-HT2 family, Glemanserin demonstrates a clean pharmacological profile by exhibiting low or negligible affinity for a wide array of other monoamine receptors and transporters. This is in direct contrast to other classical 5-HT2 antagonists like ketanserin, which also potently binds to alpha-1 adrenoceptors. Quantitative data from a commercial vendor shows Glemanserin has Ki values of 3,020 nM for human 5-HT2B, 1,020 nM for human 5-HT2C, and 4,700 nM for rat 5-HT2B, along with low affinity for 5-HT1, 5-HT1A, α1/α2-adrenergic, dopamine D2, muscarinic acetylcholine, histamine, and opiate receptors [1].

Receptor Selectivity Off-Target Effects Pharmacological Tool Compound Binding Profile

Species-Specific Potency: A Comparison of Glemanserin Affinity in Rabbit vs. Human 5-HT2A Receptors

When selecting a compound for preclinical models, it is crucial to confirm its potency on the target species' receptor ortholog. Glemanserin exhibits a notable, quantifiable difference in its affinity for rabbit versus human 5-HT2A receptors. Data from multiple sources consistently report a Ki of 0.54 nM for the rabbit 5-HT2A receptor and a Ki of 2.5 nM for the human 5-HT2A receptor . This indicates that Glemanserin is approximately 4.6-fold more potent at the rabbit receptor. This differential must be accounted for when extrapolating from in vivo rabbit studies to anticipated effects in human biology or in vitro human cell lines.

5-HT2A Receptor Species Differences Binding Affinity Preclinical Models

Optimal Research Applications for Procuring Glemanserin


Historical Benchmark in 5-HT2A Antagonist Discovery and SAR Studies

Glemanserin is the foundational compound for procurement when the research objective involves studying the evolution of selective 5-HT2A antagonists. Its position as the first truly selective ligand in this class makes it an essential benchmark for structure-activity relationship (SAR) studies and for contextualizing the improved selectivity of later-generation analogs like volinanserin [1].

Elucidating 5-HT2A-Specific Pharmacology in Behavioral Studies

Due to its well-characterized high selectivity for 5-HT2A over 5-HT2C receptors, with a >150-fold difference in affinity in rabbit models , Glemanserin is ideally suited for in vivo behavioral studies where it is critical to pharmacologically isolate the effects of blocking the 5-HT2A receptor. This ensures that observed changes in behavior or physiology can be confidently attributed to 5-HT2A antagonism rather than concurrent 5-HT2C or off-target modulation.

Investigating Serotonergic Modulation of the Dopaminergic System

Glemanserin has been specifically shown to attenuate dopamine release in the brain induced by the 5-HT2 agonist DOI . This makes it a valuable tool for neuroscientists investigating the functional interactions between the serotonergic and dopaminergic systems, a key area of interest in understanding the mechanisms of action for antipsychotic drugs and the neurobiology of addiction.

Control Compound for Studies on Substance Abuse and Withdrawal

Preclinical research has demonstrated that Glemanserin can suppress morphine-induced increases in withdrawal symptoms, locomotor activity, and behavioral sensitization in mice . This established in vivo profile supports its procurement as a control compound or active comparator in studies focused on opioid addiction, behavioral sensitization to drugs of abuse, and the serotonergic mechanisms underlying these phenomena.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glemanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.